tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nitration and pyrazole formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
tert-butyl 3-(4-nitropyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-6-4-5-10(8-15)16-9-11(7-14-16)17(19)20/h7,9-10H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROLHUVPFAYLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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